
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a sulfonamide derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired chromene structure. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromenes depending on the reagents used.
Aplicaciones Científicas De Investigación
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an enzyme inhibitor, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth. The exact pathways involved depend on the specific enzyme or molecular target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
- 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
2-oxo-5,6,7,8-tetrahydro-2H-chromene-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a versatile compound for various applications. In comparison, other similar compounds may lack the sulfonamide group, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C9H11NO4S |
|---|---|
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
2-oxo-5,6,7,8-tetrahydrochromene-3-sulfonamide |
InChI |
InChI=1S/C9H11NO4S/c10-15(12,13)8-5-6-3-1-2-4-7(6)14-9(8)11/h5H,1-4H2,(H2,10,12,13) |
Clave InChI |
IITYFCFSRKUYDF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=C(C(=O)O2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



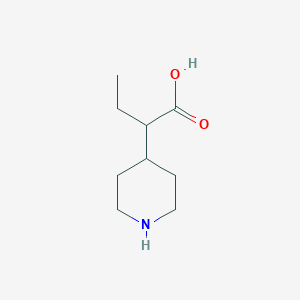
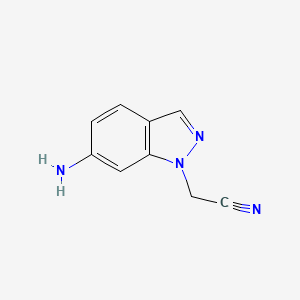
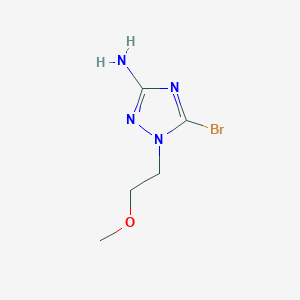
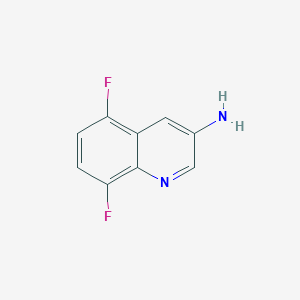

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
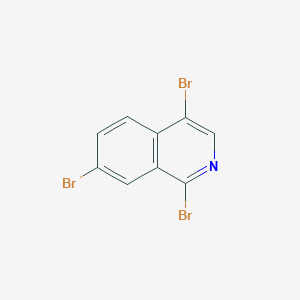


![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)



